Tert-butyl 3-[[2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-yl]oxymethyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a variety of functional groups, including an oxadiazole ring, an imidazopyridine moiety, and a piperidine ring
Vorbereitungsmethoden
The synthesis of (S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)methyl)piperidine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the imidazopyridine moiety: This typically involves the condensation of a pyridine derivative with an imidazole precursor.
Coupling reactions: The oxadiazole and imidazopyridine units are then coupled using suitable linkers and catalysts.
Introduction of the piperidine ring: This step involves the formation of the piperidine ring, which can be achieved through cyclization reactions.
Final assembly: The final compound is assembled by linking the piperidine ring to the oxadiazole-imidazopyridine core, followed by purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
(S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling reactions: It can participate in coupling reactions with other organic molecules, facilitated by catalysts like palladium or copper.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Research: The compound is used in biological assays to study its effects on various biological pathways and targets.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly for targeting specific enzymes or receptors.
Industrial Applications: The compound’s unique properties make it useful in the synthesis of other complex organic molecules for industrial purposes.
Wirkmechanismus
The mechanism of action of (S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
3-amino-4-azido-1,2,5-oxadiazole: This compound shares the oxadiazole ring but differs in its other functional groups and overall structure.
3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Another compound with an oxadiazole ring, used in different applications.
1,2,4-oxadiazole derivatives: These compounds have similar core structures but vary in their substituents and specific applications.
The uniqueness of (S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)methyl)piperidine-1-carboxylate lies in its combination of functional groups and the specific biological activities it exhibits.
Eigenschaften
Molekularformel |
C21H28ClN7O4 |
---|---|
Molekulargewicht |
477.9 g/mol |
IUPAC-Name |
tert-butyl 3-[[2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-yl]oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H28ClN7O4/c1-5-29-16-13(9-24-17(22)14(16)25-19(29)15-18(23)27-33-26-15)31-11-12-7-6-8-28(10-12)20(30)32-21(2,3)4/h9,12H,5-8,10-11H2,1-4H3,(H2,23,27) |
InChI-Schlüssel |
CDLGJRGFBNUUSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C(=NC=C2OCC3CCCN(C3)C(=O)OC(C)(C)C)Cl)N=C1C4=NON=C4N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.